molecular formula C14H11ClIN B14701707 9-(2-Chloroethyl)-3-iodo-9H-carbazole CAS No. 21551-77-9

9-(2-Chloroethyl)-3-iodo-9H-carbazole

Cat. No.: B14701707
CAS No.: 21551-77-9
M. Wt: 355.60 g/mol
InChI Key: RWUDSTCXBDPTGO-UHFFFAOYSA-N
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Description

9-(2-Chloroethyl)-3-iodo-9H-carbazole is a synthetic organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in pharmaceuticals, materials science, and organic electronics. The presence of both chloroethyl and iodo substituents in this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Chloroethyl)-3-iodo-9H-carbazole typically involves the iodination of 9-(2-Chloroethyl)-9H-carbazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the carbazole ring using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

9-(2-Chloroethyl)-3-iodo-9H-carbazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl and iodo groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Coupling: Palladium catalysts with bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions include various substituted carbazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

9-(2-Chloroethyl)-3-iodo-9H-carbazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific diseases.

    Industry: Utilized in the production of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Mechanism of Action

The mechanism of action of 9-(2-Chloroethyl)-3-iodo-9H-carbazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects. The iodo group can enhance the compound’s ability to undergo oxidative addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    9-(2-Chloroethyl)-9H-carbazole: Lacks the iodo substituent, making it less reactive in certain coupling reactions.

    3-Iodo-9H-carbazole: Lacks the chloroethyl group, limiting its potential biological activities.

    9-Ethyl-3-iodo-9H-carbazole: Similar structure but with an ethyl group instead of chloroethyl, affecting its reactivity and applications.

Uniqueness

9-(2-Chloroethyl)-3-iodo-9H-carbazole is unique due to the presence of both chloroethyl and iodo groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

CAS No.

21551-77-9

Molecular Formula

C14H11ClIN

Molecular Weight

355.60 g/mol

IUPAC Name

9-(2-chloroethyl)-3-iodocarbazole

InChI

InChI=1S/C14H11ClIN/c15-7-8-17-13-4-2-1-3-11(13)12-9-10(16)5-6-14(12)17/h1-6,9H,7-8H2

InChI Key

RWUDSTCXBDPTGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2CCCl)C=CC(=C3)I

Origin of Product

United States

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